4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
Properties
IUPAC Name |
4-amino-2-(3-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-7-4-2-3-6(5-7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDGJHXVKXWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the triazine ring or the substituents.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that 4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways. For instance, it has been shown to interact with specific enzymes that are critical in cancer metabolism.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes is being explored as a potential treatment for infections .
- Anti-inflammatory Effects : The thiol group in the compound may play a role in reducing inflammation by modulating oxidative stress and inflammatory cytokine production .
Biochemical Research
In biochemistry, the compound is being studied for its role as:
- Enzyme Inhibitor : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. The interaction of the thiol group with cysteine residues in proteins suggests a mechanism for enzyme inhibition .
- Ligand in Assays : Its unique structure makes it suitable for use as a ligand in biochemical assays aimed at studying protein interactions and enzyme activities .
Material Science
The compound's unique chemical properties enable its use in developing advanced materials:
- Polymer Synthesis : It serves as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings and adhesives.
- Nanomaterials : Research is ongoing into its incorporation into nanomaterials for drug delivery systems, leveraging its biological activity to enhance therapeutic efficacy while minimizing side effects .
Case Study 1: Anticancer Activity
A study published in MDPI investigated various triazine derivatives, including this compound. The findings indicated that modifications on the phenyl ring significantly influenced their anticancer properties. Compounds with additional methoxy groups showed enhanced activity against specific cancer cell lines .
Case Study 2: Antimicrobial Research
Another investigation focused on the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 3: Enzyme Inhibition Mechanism
Research published in Journal of Medicinal Chemistry detailed the mechanism by which this compound inhibits specific enzymes involved in metabolic processes. Molecular modeling studies suggested that the compound binds effectively to the active sites of these enzymes, providing insights into its design as an effective inhibitor.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Electron-Donating Substituents
- 4-Amino-6-(2-methoxyphenyl) analog: Substituent position: Methoxy group at phenyl position 2. Molecular weight: 236.3 g/mol (identical to the 3-methoxy derivative).
- 4-Amino-6-(5-methylfuran-2-yl) analog: Substituent: Heterocyclic 5-methylfuran instead of phenyl. Molecular formula: C₈H₁₀N₄OS (average mass: 210.26 g/mol).
Electron-Withdrawing Substituents
- 4-Amino-6-(4-nitrophenyl) analog: Substituent: Nitro group (-NO₂) at phenyl position 3. Molecular weight: 251.27 g/mol. However, it may reduce solubility due to polarity .
- 4-Amino-6-(3-chlorophenyl) analog: Substituent: Chlorine (-Cl) at phenyl position 3. Molecular formula: C₉H₉ClN₄S (molecular weight: 240.71 g/mol). Safety: Chlorinated analogs may pose higher toxicity risks, though specific data for this compound are unavailable .
Extended Aromatic Systems
- 4-Amino-6-(1-naphthyl) analog: Substituent: Naphthyl group (polycyclic aromatic). Molecular weight: 256.33 g/mol. Applications: Extended aromatic systems like naphthyl may enhance π-π stacking in drug-receptor interactions, relevant in anticancer or antimicrobial research .
- 4-Amino-6-(1H-indol-5-yl) analog: Substituent: Indole ring (heterocyclic). Molecular formula: C₁₂H₁₃N₅S.
Physical and Chemical Properties
Biological Activity
Overview
4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural similarities to other biologically active triazine derivatives, which have shown promising anticancer and antimicrobial properties.
The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting cyanuric chloride with appropriate nucleophiles in solvents such as 1,4-dioxane or 1,2-dichloroethane. Its molecular formula is with a molecular weight of approximately 236.3 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Similar compounds in the triazine family have demonstrated anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells. The mode of action typically involves binding to specific proteins or enzymes that regulate cell proliferation .
- Antimicrobial Properties : Research indicates that triazine derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Anticancer Efficacy
Table 1 summarizes the anticancer activity of related triazine compounds, indicating the potential effectiveness of this compound.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Triazine A | MCF-7 | 5.0 | Inhibition of tubulin polymerization |
| Triazine B | A549 | 4.2 | Apoptosis induction via Bcl-2 downregulation |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Research has shown that triazines can possess significant antimicrobial activity. For example:
- In vitro Studies : Compounds similar to this compound have been tested against various bacterial strains with promising results .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the effects of a triazine derivative on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at low micromolar concentrations (IC50 = 5 μM). Mechanistic studies revealed that it induced G2/M phase arrest and upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another study focusing on antimicrobial properties, a related triazine compound exhibited strong inhibitory effects against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 μg/mL. The proposed mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
